![molecular formula C11H14N8O3 B12406371 (2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12406371.png)
(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an azido group, a hydroxymethyl group, and a purine derivative. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate diol precursors.
Introduction of the azido group: This step often involves the use of azidation reagents such as sodium azide under specific conditions to introduce the azido functionality.
Attachment of the purine derivative: This is typically done through nucleophilic substitution reactions where the purine derivative is introduced to the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.
Substitution: Reagents like triphenylphosphine (PPh3) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
- Oxidized derivatives such as aldehydes and carboxylic acids.
- Reduced derivatives such as amines.
- Substituted derivatives with various functional groups replacing the azido group.
科学研究应用
(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, making it useful in labeling and tracking biological molecules. The purine derivative can interact with nucleic acids, potentially affecting cellular processes such as replication and transcription.
相似化合物的比较
Similar Compounds
(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(amino)purin-9-yl]oxolan-3-ol: Similar structure but with an amino group instead of a methylamino group.
(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(ethylamino)purin-9-yl]oxolan-3-ol: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
The presence of the methylamino group in (2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol provides unique chemical properties, such as increased stability and specific reactivity, which can be advantageous in certain applications compared to its analogs.
属性
分子式 |
C11H14N8O3 |
|---|---|
分子量 |
306.28 g/mol |
IUPAC 名称 |
(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C11H14N8O3/c1-13-9-7-10(15-3-14-9)19(4-16-7)11-8(21)6(17-18-12)5(2-20)22-11/h3-6,8,11,20-21H,2H2,1H3,(H,13,14,15)/t5-,6?,8+,11-/m1/s1 |
InChI 键 |
ZWAWGGXJJYMAJA-FQGVDISHSA-N |
手性 SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)N=[N+]=[N-])O |
规范 SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


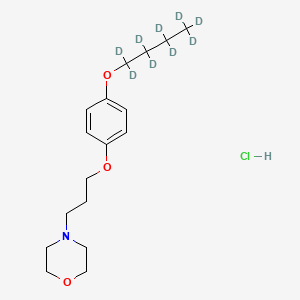
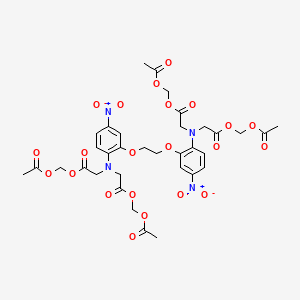

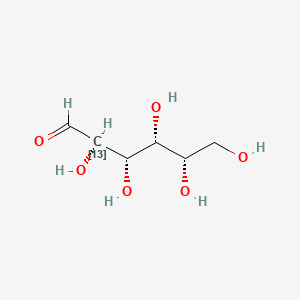
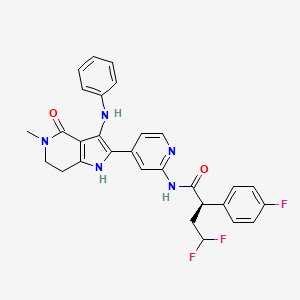
![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)

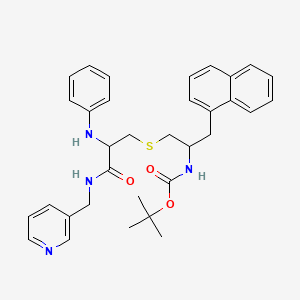
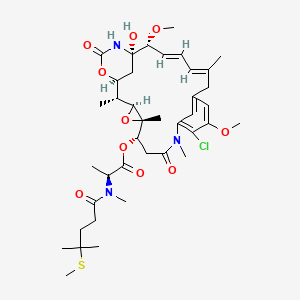

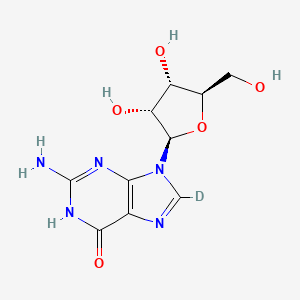
![4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one](/img/structure/B12406366.png)


